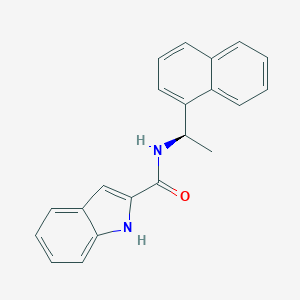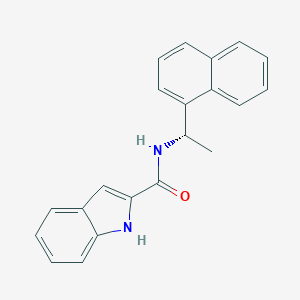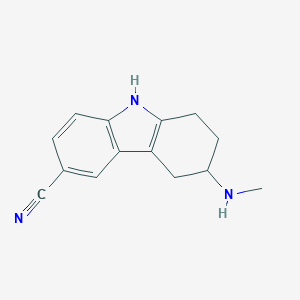
3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions starting from simple precursors. For instance, derivatives similar to our compound of interest have been synthesized using base-catalyzed condensation reactions, followed by reactions with malononitrile or arylidene malononitriles, showcasing a method to introduce the nitrile group and build complex heterocycles (Mandour et al., 2012). Additionally, compounds with structural similarities have been synthesized through reactions involving enaminonitrile derivatives, serving as a precursor for further functionalization (El-ziaty et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed and characterized using spectral techniques like FT-IR, NMR, and mass spectroscopy. These techniques provide insights into the arrangement of atoms and the presence of functional groups within the molecule, helping in confirming the structure of synthesized compounds (El-ziaty et al., 2018).
Chemical Reactions and Properties
Compounds like 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile undergo various chemical reactions, leading to the formation of novel derivatives. These reactions include cycloadditions, nucleophilic substitutions, and electrophilic additions, which significantly alter the chemical properties and biological activity of the resulting compounds. For instance, the reaction of similar compounds with substituted benzylidenemalononitriles or acetylenic esters can lead to the formation of new heterocyclic systems with potential antimicrobial activity (Youssef, 2009).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystalline structure are determined through experimental methods. These properties are crucial for understanding the compound's behavior in different solvents and conditions, which is essential for its application in synthesis and medicinal chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the compound's ability to participate in chemical reactions, are vital for its application in synthesizing biologically active molecules. For example, the reactivity of related compounds under nucleophilic conditions has been explored, leading to the formation of unexpected products, which opens new pathways for synthetic applications (Ibrahim & El-Gohary, 2016).
科学的研究の応用
Synthesis and Biological Importance
Synthesis of Carbazoles from Indoles
Carbazoles, closely related to the compound of interest, are nitrogen heterocycles found in a wide range of natural products, pharmaceuticals, and functional materials. Various synthetic strategies for carbazoles involve transition-metal catalyzed C-H functionalization, metal-free cyclization, and electrophilic iodocyclizations, demonstrating the compound's utility in creating pharmacologically active molecules (Aggarwal, Sushmita, & Verma, 2019).
Environmental Presence of Halogenated Carbazoles
Research into the environmental presence of halogenated carbazoles, which might share structural similarities with the targeted compound, indicates these substances' persistence and toxicological potential. This highlights the relevance of carbazole derivatives in environmental science and pollution studies (Parette, McCrindle, McMahon, Pena-Abaurrea, Reiner, Chittim, Riddell, Voss, Dorman, & Pearson, 2015).
Applications in Material Science and Technology
Conducting Polymer Coatings
Carbazole units, due to their electroactive properties, are extensively studied for their application in conducting polymer coatings on carbon surfaces. These coatings are pivotal in developing advanced biosensors, highlighting the compound's potential role in biotechnology and materials science (Ates & Sarac, 2009).
Light Emitting Applications
Carbazole-based molecules, especially those with donor-acceptor (D-A) structures, are critically important in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) applications. This emphasizes the significance of such compounds in the field of optoelectronics and photonics (Ledwon, 2019).
Safety And Hazards
This would involve assessing the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.
将来の方向性
This would involve discussing potential future research directions, such as exploring new synthesis methods, studying the compound’s potential uses, or investigating its mechanism of action in more detail.
Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information might not be available. It’s also important to note that conducting such an analysis would require expertise in chemistry and related fields. If you have any other questions or need information on a different topic, feel free to ask!
特性
IUPAC Name |
6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCBQPOJXEMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454700 | |
| Record name | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |
CAS RN |
147009-33-4 | |
| Record name | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AKH9FH7RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



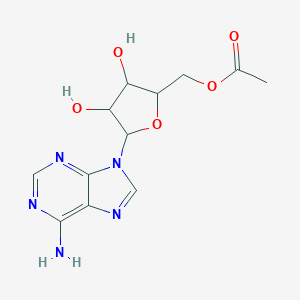

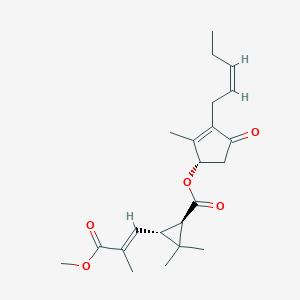
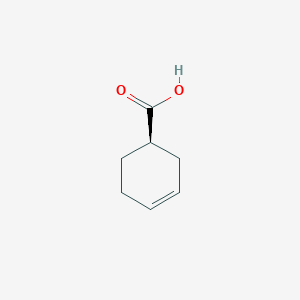



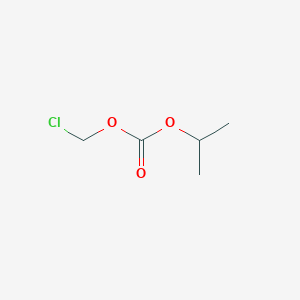
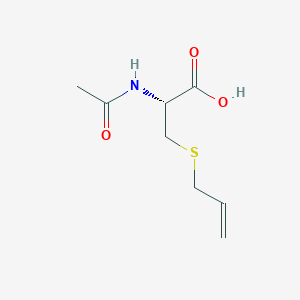

![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)

